3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine 3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1046461-80-6
VCID: VC7288018
InChI: InChI=1S/C12H15N3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15)
SMILES: CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N
Molecular Formula: C12H15N3
Molecular Weight: 201.273

3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine

CAS No.: 1046461-80-6

Cat. No.: VC7288018

Molecular Formula: C12H15N3

Molecular Weight: 201.273

* For research use only. Not for human or veterinary use.

3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine - 1046461-80-6

Specification

CAS No. 1046461-80-6
Molecular Formula C12H15N3
Molecular Weight 201.273
IUPAC Name 5-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15)
Standard InChI Key KGXUXWIBKBBFHN-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N

Introduction

Structural Characteristics and Molecular Configuration

Core Pyrazole Framework

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, the pyrazole core is substituted at position 3 with a 4-isopropylphenyl group and at position 5 with an amine (-NH2). The planarity of the pyrazole ring, as observed in analogous structures like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, arises from π-electron delocalization, with bond lengths (e.g., C–N: 1.342–1.350 Å, C–C: 1.385–1.408 Å) consistent with aromatic stabilization .

Table 1: Key Structural Parameters (Theoretical)

ParameterValue
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Predicted Density1.1–1.2 g/cm³
Boiling Point (estimated)290–310°C

Substituent Effects

The 4-isopropylphenyl group introduces steric bulk and electron-donating effects, which may influence intermolecular interactions. Crystallographic data from related compounds show that such substituents adopt a pseudo-axial orientation relative to the pyrazole plane, minimizing steric clashes . The amine group at position 5 participates in hydrogen bonding, as evidenced by N–H···N interactions in 4-isopropyl-3-methyl-1H-pyrazol-5-amine .

Synthetic Pathways and Optimization

Cyclocondensation Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine, a plausible route involves:

  • Nitration: Reaction of 4-isopropylacetophenone with nitric acid to form a nitro intermediate.

  • Reduction: Catalytic hydrogenation or use of Fe/NH4Cl to convert the nitro group to an amine .

  • Cyclization: Condensation with hydrazine hydrate under acidic conditions.

Process Refinement

Patent data highlight the importance of temperature control during cyclization (e.g., 50–55°C for optimal yield) and the use of glacial acetic acid to precipitate the product . Solvent selection (e.g., toluene for washing) and purification steps (e.g., recrystallization) are critical to achieving >90% purity .

Table 2: Synthetic Yield Optimization

StepConditionsYield (%)
NitrationH2SO4/HNO3 (3:1), 0–5°C75
ReductionFe/NH4Cl, ethanol, reflux50
CyclizationHydrazine, AcOH, 50°C65

Physicochemical Properties and Spectroscopic Data

Chromatographic and Spectroscopic Profiles

  • Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 202.1 and [M+Na]+ at m/z 224.1, with collision cross-sections (CCS) of ~167–182 Ų .

  • NMR: Expected signals include δ 2.9–3.1 ppm (isopropyl CH), δ 6.5–7.3 ppm (aromatic protons), and δ 5.2 ppm (pyrazole NH2).

Thermodynamic Stability

Density functional theory (DFT) calculations suggest a planar pyrazole ring with a resonance energy of ~25 kcal/mol. The isopropyl group induces a slight distortion (≤5° dihedral angle), reducing crystal symmetry compared to unsubstituted analogs .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 5 acts as a strong electron donor, directing electrophiles to positions 4 and 1 of the pyrazole ring. Bromination and sulfonation reactions are feasible under mild conditions (<50°C).

Coordination Chemistry

The lone pair on the amine nitrogen enables chelation with transition metals (e.g., Cu²+, Ni²+). Complexes may exhibit catalytic activity in cross-coupling reactions, though this remains unexplored for the target compound.

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